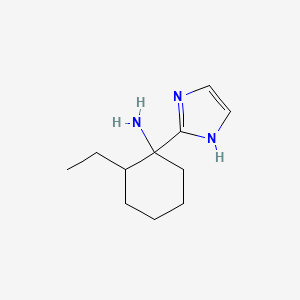![molecular formula C7H9Cl2NO2 B13236463 Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate](/img/structure/B13236463.png)
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,1-dichloro-5-azaspiro[23]hexane-4-carboxylate is a synthetic organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro[23]hexane ring system, which is a bicyclic structure where two rings share a single atom The compound also contains a methyl ester group and two chlorine atoms attached to the spirocyclic system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate typically involves the reaction of a suitable azaspiro compound with methyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to prevent decomposition of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms and form a more saturated spirocyclic system.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Major Products Formed
Substitution Reactions: Products include substituted spirocyclic compounds with various functional groups.
Hydrolysis: The major product is the corresponding carboxylic acid.
Reduction: The major product is a more saturated spirocyclic compound with fewer chlorine atoms.
Applications De Recherche Scientifique
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 1,1-difluoro-5-azaspiro[2.3]hexane-4-carboxylate: Similar structure but with fluorine atoms instead of chlorine.
Methyl 1,1-dibromo-5-azaspiro[2.3]hexane-4-carboxylate: Similar structure but with bromine atoms instead of chlorine.
Uniqueness
Methyl 1,1-dichloro-5-azaspiro[2.3]hexane-4-carboxylate is unique due to its specific chlorine substitution, which can influence its reactivity and interactions with other molecules. The presence of chlorine atoms can make it more reactive in substitution reactions compared to its fluorine or bromine analogs .
Propriétés
Formule moléculaire |
C7H9Cl2NO2 |
|---|---|
Poids moléculaire |
210.05 g/mol |
Nom IUPAC |
methyl 2,2-dichloro-5-azaspiro[2.3]hexane-6-carboxylate |
InChI |
InChI=1S/C7H9Cl2NO2/c1-12-5(11)4-6(3-10-4)2-7(6,8)9/h4,10H,2-3H2,1H3 |
Clé InChI |
OTZWPQBIEGJLER-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1C2(CC2(Cl)Cl)CN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,4R)-4-(2-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13236382.png)
amine](/img/structure/B13236392.png)
![4-[(Pyrrolidin-2-yl)methyl]-1H-pyrazole](/img/structure/B13236397.png)
![1-Methyl-N-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-4-amine](/img/structure/B13236408.png)

![2-[(2,3-Difluorophenyl)methyl]oxirane](/img/structure/B13236422.png)
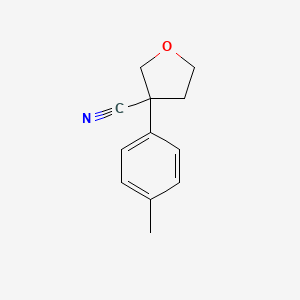
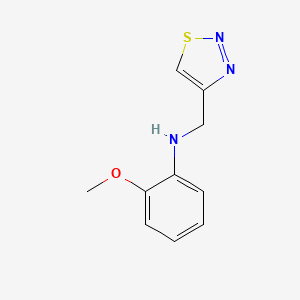

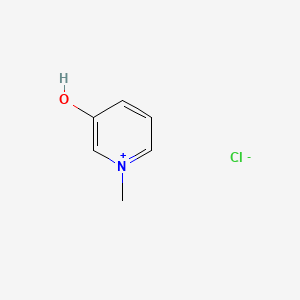
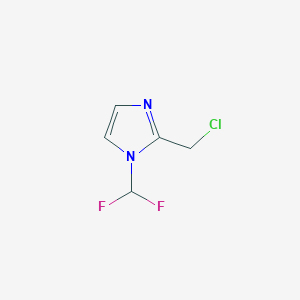
![tert-Butyl 6-methyl-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13236464.png)
![5-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13236467.png)
